molecular formula C9H8N4O2 B6154050 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid CAS No. 933708-98-6

2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid

Cat. No. B6154050
CAS RN: 933708-98-6
M. Wt: 204.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid” is a compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . It is used in the production of antibiotics .


Synthesis Analysis

The synthesis of “2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid” involves the reaction of glycine, potassium azide, and trimethyl orthoformate in acetic acid at 80°C for 2 hours . This process results in the formation of the tetrazole ring .


Molecular Structure Analysis

The tetrazole ring in “2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid” is a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring is considered a biomimic of the carboxylic acid functional group .


Chemical Reactions Analysis

Tetrazoles, including “2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid”, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals to produce new compounds which are explosive to shocks .


Physical And Chemical Properties Analysis

The compound is a white crystal with a melting point of 127-129°C . It exhibits thermal stabilities with decomposition temperatures ranging from 171 to 270 °C .

Mechanism of Action

While the specific mechanism of action for “2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid” is not mentioned in the search results, tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .

Safety and Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They can burst vigorously when exposed to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid involves the reaction of 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde with malonic acid in the presence of a base to form 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acrylic acid. This intermediate is then decarboxylated to yield the final product, 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid.", "Starting Materials": [ "3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde", "malonic acid", "base" ], "Reaction": [ "Step 1: 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde is reacted with malonic acid in the presence of a base to form 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acrylic acid.", "Step 2: The intermediate 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acrylic acid is decarboxylated to yield the final product, 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid." ] }

CAS RN

933708-98-6

Product Name

2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid

Molecular Formula

C9H8N4O2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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